5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Description

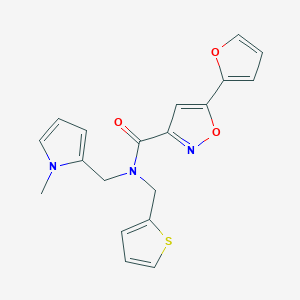

The compound 5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide (hereafter referred to by its full IUPAC name) is a heterocyclic carboxamide derivative featuring an isoxazole core substituted at the 3-position with a carboxamide group and at the 5-position with a furan-2-yl moiety. The carboxamide nitrogen atoms are further substituted with a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group. This structural complexity introduces multiple aromatic heterocycles (furan, pyrrole, thiophene) that may influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-(furan-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-21-8-2-5-14(21)12-22(13-15-6-4-10-26-15)19(23)16-11-18(25-20-16)17-7-3-9-24-17/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSCXVFLFNRJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 1286710-62-0 |

The biological activity of isoxazole derivatives, including the compound , can be attributed to their ability to interact with various biological targets. Isoxazoles are known for their antitumor , antiviral , and anti-inflammatory properties. The specific mechanisms include:

- Inhibition of Cancer Cell Proliferation : Isoxazole derivatives often exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to the target compound have shown significant activity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, demonstrating lower toxicity towards normal cells .

- Regulation of Immune Functions : Some isoxazole derivatives act as modulators of immune responses, enhancing the body's ability to combat tumors and infections .

- Enzyme Inhibition : Many compounds within this class inhibit specific enzymes involved in cancer progression, such as protein tyrosine phosphatases and various kinases .

Anticancer Activity

A study evaluating the cytotoxic properties of various isoxazole derivatives found that many exhibited potent activity against cancer cell lines. The following table summarizes the IC50 values for selected compounds:

| Compound ID | IC50 (µM) | Cell Line | Activity Level |

|---|---|---|---|

| 5 | 6.3 | HCT-116 | Very Strong |

| 11 | 9.7 | HCT-116 | Very Strong |

| 12 | 8.2 | HCT-116 | Very Strong |

| 14 | 4.4 | HCT-116 | Very Strong |

| 5 | 8.0 | PC3 | Strong |

| 11 | 18.0 | PC3 | Moderate |

These findings indicate that the compound has a promising profile for further development as an anticancer agent .

Anti-inflammatory and Other Activities

Isoxazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce inflammatory markers in activated macrophages and other immune cells . Additionally, their antiviral potential has been explored, with some derivatives demonstrating efficacy against viral infections by inhibiting viral replication pathways .

Case Studies

- Case Study on Colorectal Cancer : A recent study highlighted the effectiveness of a series of isoxazole derivatives in inhibiting HCT-116 cell proliferation, revealing that certain modifications in the molecular structure enhanced cytotoxicity compared to standard treatments like 5-fluorouracil .

- Antiviral Activity Against SARS-CoV-2 : A computational study assessed various heterocyclic compounds, including isoxazoles, for potential activity against SARS-CoV-2. The results indicated that specific modifications could enhance binding affinity to viral proteins, suggesting a pathway for therapeutic development .

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C₁₆H₁₅N₃O₂S

- Molecular Weight : Approximately 315.37 g/mol

Structural Features

The compound integrates several heterocyclic components:

- Furan Ring : Contributes to its reactivity and biological interactions.

- Pyrrole Moiety : Known for its role in various biological systems.

- Thiophene Group : Adds to the compound's electronic properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Properties

Studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways makes it a candidate for further investigation as a chemotherapeutic agent. In vitro studies suggest that modifications in the molecular structure can enhance cytotoxicity against specific cancer cell lines.

Enzyme Inhibition

The compound may function as an inhibitor of certain enzymes involved in disease pathways, similar to other derivatives that mimic diphosphate structures crucial for bacterial survival. This property is particularly relevant in the development of new antibiotics .

Synthesis of Heterocyclic Compounds

The synthesis of this compound can be approached through various chemical reactions involving furan and pyrrole derivatives, which are known for their versatility in forming complex heterocycles. These synthetic routes often yield compounds with enhanced biological activities .

Anticancer Studies

A notable study evaluated the cytotoxicity of related compounds against various cancer cell lines, revealing that structural modifications significantly impacted their effectiveness. For example:

- Compounds with electron-donating groups displayed enhanced activity against breast and colon cancer cells.

- Mechanistic studies indicated that these compounds could activate mitochondrial pathways leading to apoptosis.

Antimicrobial Activity

In another study, the antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Carboxamide Family

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

This compound (reported in ) shares the isoxazole-carboxamide scaffold but differs in substituents:

- Isoxazole substitution : Methyl group at position 5 (vs. furan-2-yl in the target compound).

- Carboxamide substitution : A single 1,3-thiazol-2-yl group (vs. dual substitutions with pyrrole and thiophene derivatives).

Key Implications :

- Simpler substitution patterns may improve synthetic accessibility but reduce binding specificity in biological systems .

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

This complex carbamate (from ) shares a carboxamide-like backbone but incorporates additional functional groups (ureido, imidazolidinone).

Key Differences :

- Core structure: Ureido and imidazolidinone moieties introduce hydrogen-bond donors/acceptors absent in the target compound.

- Pharmacological relevance : Such groups are common in protease inhibitors or kinase modulators, suggesting divergent therapeutic applications compared to the isoxazole-centric target molecule .

Physicochemical and Electronic Properties

Analysis :

- The target compound’s higher molecular weight and additional heterocycles may reduce solubility in aqueous media but improve membrane permeability.

- Thiophene and pyrrole substituents could enhance π-π stacking in hydrophobic binding pockets, whereas the thiazole-containing analogue may prioritize dipole-dipole interactions .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide?

Methodological Answer:

The synthesis typically involves three key steps:

Isoxazole Ring Formation : Cyclization of precursors like β-keto esters or nitriles under acidic/basic conditions (e.g., using HCl or KOH) to form the isoxazole core .

Functionalization of Heterocyclic Substituents :

- Thiophene introduction via Friedel-Crafts acylation with thiophene-2-carbonyl chloride.

- N-Alkylation of the pyrrole and thiophene moieties using methyl iodide or benzyl halides in the presence of a base like K₂CO₃ .

Coupling Reactions : Oxalyl chloride or carbodiimide-mediated amide bond formation to link the isoxazole and substituted amine groups .

Optimization Tips : Use polar aprotic solvents (DMF, acetonitrile) for coupling steps and recrystallization (ethanol/DMF mixtures) for purification .

Advanced: How can regioselectivity challenges during isoxazole cyclization be addressed?

Methodological Answer:

Regioselectivity in isoxazole synthesis is influenced by:

- Precursor Design : Use β-keto esters with electron-withdrawing groups (e.g., trifluoromethyl) to direct cyclization toward the desired 3-carboxamide position .

- Catalytic Control : Employ transition metals (e.g., CuI) to stabilize intermediates and favor 5-substitution on the isoxazole ring .

- Reaction Monitoring : Real-time NMR or LC-MS can identify byproducts (e.g., 4-substituted isomers), enabling adjustments in temperature or stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve substituent environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrrole methyl at δ 3.6 ppm) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and isoxazole C=N (~1570 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~424) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Crystal Growth : Use slow evaporation of DMSO/water mixtures to obtain single crystals .

- SHELX Refinement : Apply the SHELXL package for high-resolution structure determination, particularly for disordered thiophene/pyrrole moieties .

- Validation Tools : Check for R-factor convergence (<5%) and electron density maps to confirm bond angles/rotamers .

Basic: What in vitro assays are suitable for evaluating its anticancer activity?

Methodological Answer:

- MTT/Proliferation Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify cell death .

- Selectivity : Compare IC₅₀ values in normal cells (e.g., HEK293) to assess therapeutic index .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Core Modifications : Replace the furan with thiazole to enhance π-π stacking with biological targets .

- Substituent Analysis :

- Computational Modeling : DFT calculations predict charge distribution, while molecular docking (AutoDock Vina) identifies binding poses in kinase domains .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting assay results .

- Assay Conditions : Standardize protocols (e.g., serum-free media, 48-hour incubation) to minimize variability .

- Target Validation : Confirm mechanism via siRNA knockdown of suspected targets (e.g., EGFR or PI3K) .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (≈2.8), solubility (≈20 μM), and CYP450 interactions .

- Bioavailability Radar : Polar surface area (<140 Ų) and rotatable bonds (<5) indicate moderate oral absorption .

Advanced: How does the compound’s electronic profile influence its reactivity?

Methodological Answer:

- HOMO-LUMO Analysis : DFT (B3LYP/6-31G*) shows furan’s HOMO (-6.2 eV) facilitates electrophilic substitution at the 5-position .

- Solvent Effects : Dielectric constants of DMSO stabilize charge-separated intermediates during amide coupling .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.